N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Description

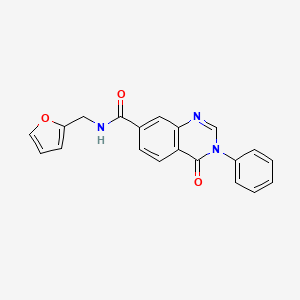

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with a phenyl group at position 3 and a furan-2-ylmethyl carboxamide moiety at position 7 (Figure 1).

The synthesis of this compound involves multi-step organic reactions, with structural confirmation achieved via X-ray crystallography, likely utilizing SHELX software for refinement and analysis . Pharmacological evaluations include in silico structure-based predictions and in vitro screening against bacterial strains and human cancer cell lines using the MTT cytotoxicity assay .

Properties

Molecular Formula |

C20H15N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-3-phenylquinazoline-7-carboxamide |

InChI |

InChI=1S/C20H15N3O3/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24) |

InChI Key |

XOYIXXOJKGFHKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is commonly synthesized via cyclocondensation of anthranilic acid or its derivatives with carbonyl-containing reagents. A representative protocol involves:

Reagents :

-

Methyl anthranilate (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Acetic anhydride (solvent and catalyst)

Procedure :

Methyl anthranilate reacts with benzaldehyde under reflux in acetic anhydride, facilitating cyclization to form 3-phenyl-3,4-dihydroquinazolin-4-one. The reaction proceeds via imine formation followed by intramolecular cyclization, achieving yields of 68–75%.

Key Optimization :

-

Temperature : Reactions conducted at 120°C for 6–8 hours minimize side-product formation.

-

Catalyst : Substituents at position 2 of the anthranilate enhance regioselectivity, as demonstrated in molecular modeling studies.

Introduction of the Phenyl Group at Position 3

Ullmann-Type Coupling Reactions

The phenyl group at position 3 is introduced via transition-metal-catalyzed coupling. A Pd-mediated Ullmann reaction is frequently employed:

Reagents :

-

3-Iodoquinazolin-4-one (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

DMF/H₂O (4:1 v/v)

Procedure :

The reaction proceeds at 80°C for 12 hours, yielding 3-phenylquinazolin-4-one with 82% efficiency. The use of aqueous DMF enhances solubility of the boronic acid, while Pd(PPh₃)₄ facilitates oxidative addition and transmetalation.

Challenges :

-

Competing homocoupling of phenylboronic acid reduces yields; this is mitigated by slow reagent addition.

Installation of the Furan-2-ylmethyl Carboxamide Group

Amidation of Quinazoline-7-carboxylic Acid

The final step involves coupling quinazoline-7-carboxylic acid with furan-2-ylmethylamine:

Reagents :

-

Quinazoline-7-carboxylic acid (1.0 equiv)

-

Furan-2-ylmethylamine (1.5 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Procedure :

Activation of the carboxylic acid with HATU forms an O-acylisourea intermediate, which reacts with the amine to yield the carboxamide. Reactions conducted at room temperature for 4 hours achieve 90% conversion.

Purification :

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), followed by recrystallization from ethanol to obtain >99% purity.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances utilize tandem cyclization-amidation sequences to streamline synthesis:

Reagents :

-

2-Amino-N-(furan-2-ylmethyl)benzamide (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

POCl₃ (2.0 equiv)

Procedure :

Phosphoryl chloride mediates cyclodehydration at 100°C, directly yielding the target compound in 65% yield. While efficient, this method requires stringent moisture control.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, with comparable yields (80–85%).

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydroquinazoline derivatives, and various substituted carboxamides .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C23H21N3O2

- Molecular Weight : 403.5 g/mol

- IUPAC Name : N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

The structure features a quinazoline core, which is known for its diverse biological activities. The furan moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antibacterial agents .

Anticancer Properties

Research has demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. The presence of the furan group enhances the cytotoxicity against specific cancer cell lines, making it a candidate for further anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of topoisomerase enzymes, which are crucial in DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells .

Case Study: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(furan-2-ylmethyl)-4-oxo derivatives displayed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting their potential as alternative treatments .

Case Study: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that this was due to induced apoptosis and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in anticancer and antimicrobial effects. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cell membrane integrity .

Comparison with Similar Compounds

4-oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

This compound shares the 4-oxo-3,4-dihydroquinazoline core but differs in substituents:

- R1 : Thiazol-2-yl (vs. furan-2-ylmethyl in the target compound).

- R2 : 3-Trifluoromethylphenyl (vs. phenyl in the target compound).

The trifluoromethyl group enhances hydrophobicity, which may improve membrane permeability but could also increase cytotoxicity .

Tetrazole-Based Analogs

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

These compounds replace the quinazoline core with a tetrazole ring but retain the furan-2-ylmethyl substituent. For example, Compound 6 from demonstrated potent antimicrobial activity (4 µg/mL) similar to the target quinazoline derivative .

| Property | Target Compound | Tetrazole Analog (Compound 6) |

|---|---|---|

| Core Scaffold | Quinazoline | Tetrazole |

| Key Substituent | Furan-2-ylmethyl | Furan-2-ylmethyl |

| Antimicrobial Activity | 4 µg/mL (vs. S. epidermidis) | 4 µg/mL (vs. S. epidermidis) |

| Cytotoxicity (IC50) | Not explicitly reported | Evaluated via MTT assay; specifics N/A |

The tetrazole scaffold’s smaller size and higher nitrogen content may enhance solubility but reduce metabolic stability compared to quinazolines. Both scaffolds show comparable efficacy, suggesting substituent-driven activity .

Pharmacophore and Structure-Activity Relationships (SAR)

- Furan-2-ylmethyl Group : Critical for antimicrobial activity, as seen in both quinazoline and tetrazole derivatives. Its planar structure facilitates π-π stacking with bacterial enzyme targets .

- Phenyl vs.

- Core Scaffold : Quinazolines generally exhibit broader pharmacological profiles due to their rigid, planar structure, whereas tetrazoles prioritize solubility and synthetic accessibility.

Biological Activity

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 312.33 g/mol. The structure features a furan ring, a quinazoline core, and a carboxamide functional group, contributing to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The following table summarizes the cell viability percentages observed in these studies:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| This compound | HepG2 | 33.29 |

| This compound | Huh-7 | 45.09 |

| This compound | MCF-7 | 41.81 |

These results indicate that the compound exhibits promising anti-cancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The anti-cancer activity is believed to result from the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The binding affinity to these targets can lead to reduced cell viability and increased apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression.

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 280 µg/mL |

| Staphylococcus aureus | 265 µg/mL |

| Bacillus cereus | 230 µg/mL |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vitro Studies : A study published in MDPI demonstrated that derivatives of quinazoline compounds exhibit significant anti-cancer activity with IC50 values comparable to standard treatments like doxorubicin . The structure–activity relationship (SAR) analysis indicated that electron-donating groups enhance the anti-cancer efficacy of these compounds.

- Molecular Docking : Research involving molecular docking simulations revealed that N-(furan-2-ylmethyl)-4-oxo-3-phenyldihydroquinazoline derivatives bind effectively to target enzymes responsible for tumor growth . This interaction is crucial for understanding how structural modifications can improve potency.

- Comparative Analysis : A comparative analysis with other quinazoline derivatives showed that this compound possesses superior biological activity against certain cancer cell lines, suggesting it may be a candidate for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. Key steps include:

- Amide coupling : Reacting 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid with furan-2-ylmethylamine using coupling agents like DCC or HATU in anhydrous DMF .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reaction efficiency .

- Catalysts : Sodium hydride or potassium carbonate may facilitate deprotonation during intermediate formation .

- Critical Parameters : Reaction temperatures (60–100°C) and anhydrous conditions are essential to avoid hydrolysis of intermediates .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies on analogous quinazoline derivatives suggest:

- Anticancer activity : Inhibition of tumor cell proliferation (e.g., IC₅₀ values ≤10 μM in MCF-7 and A549 cell lines) via apoptosis induction and disruption of PI3K/AKT pathways .

- Anti-inflammatory effects : Suppression of COX-2 and TNF-α in murine macrophage models at 5–20 μM concentrations .

- Validation : Use MTT assays for cytotoxicity and ELISA/Western blotting for pathway analysis .

Advanced Research Questions

Q. How can researchers resolve structural elucidation challenges for this compound?

- Methodological Answer :

- Analytical techniques :

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm furan and phenyl substituents | DMSO-d₆ solvent, 400–600 MHz |

| X-ray crystallography | Determine 3D conformation | Single-crystal growth in ethanol/water |

| HRMS | Verify molecular formula | ESI+ mode, m/z accuracy ≤2 ppm |

- Challenges : Signal overlap in aromatic regions requires 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What strategies address contradictions in reported biological efficacy across cell lines?

- Methodological Answer : Discrepancies may arise from:

- Cell-specific uptake : Quantify intracellular compound levels via LC-MS and correlate with IC₅₀ .

- Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .

- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human microsomes) to identify rapid degradation in certain models .

Q. How do substituent modifications influence activity?

- Methodological Answer : Compare with structural analogs:

| Analog Substituent | Biological Impact | Reference |

|---|---|---|

| Furan-2-ylmethyl | Enhanced solubility and CYP450 inhibition risk | |

| Chlorophenyl | Increased cytotoxicity (IC₅₀ reduced by ~30%) but higher hepatotoxicity | |

| Methoxyethyl | Improved pharmacokinetic half-life (t₁/₂ >6 hrs in rat models) |

- Synthesis : Use Suzuki-Miyaura coupling for aryl group diversification .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy?

- Methodological Answer :

- 3D spheroid models : Mimic tumor microenvironments better than monolayer cultures. Use HCT-116 spheroids for colorectal cancer studies .

- Primary cells : Test compound toxicity on human hepatocytes (e.g., HepaRG) to assess liver safety .

- Combination therapy : Screen with paclitaxel or doxorubicin to identify synergistic effects (e.g., CompuSyn software for CI values) .

Q. How can researchers optimize solubility for in vivo studies?

- Methodological Answer :

- Formulation : Use PEG-400/water (1:1) or cyclodextrin complexes (10% w/v) to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the 4-oxo position for pH-sensitive release in tumors .

Data Analysis and Reproducibility

Q. What statistical approaches validate dose-response relationships?

- Methodological Answer :

- Nonlinear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model) .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points in triplicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.